

Spectroscopic Profile of 4-Methoxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzamide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methoxybenzamide** (p-Anisamide), a significant compound in chemical and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectra, serving as a valuable resource for compound characterization, quality control, and in the development of novel molecular entities.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for **4-Methoxybenzamide**, facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Methoxybenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.89	Doublet	2H	Ar-H (ortho to -CONH ₂)
7.24	Singlet (broad)	1H	-NH ₂
7.00	Doublet	2H	Ar-H (ortho to -OCH ₃)
3.81	Singlet	3H	-OCH ₃

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for **4-Methoxybenzamide**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
167.3	C=O (Amide Carbonyl)
161.8	Ar-C (para to -CONH ₂)
129.5	Ar-CH (ortho to -CONH ₂)
126.3	Ar-C (ipso to -CONH ₂)
113.5	Ar-CH (ortho to -OCH ₃)
55.4	-OCH ₃

Solvent: Information not available

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Methoxybenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H Stretch (Amide)
3000 - 2850	Medium	C-H Stretch (Aromatic & Aliphatic)
1650 - 1630	Strong	C=O Stretch (Amide I)
1610 - 1580	Medium	N-H Bend (Amide II) & C=C Stretch (Aromatic)
1250	Strong	C-O Stretch (Aryl Ether)
840	Strong	C-H Bend (Para-disubstituted Aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Methoxybenzamide**

m/z Ratio	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular Ion)
135	High	[M - NH ₂] ⁺
107	Medium	[M - CONH ₂] ⁺
92	Medium	[M - CONH ₂ - CH ₃] ⁺
77	Medium	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented. These protocols are designed to be broadly applicable for the

analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Acquisition:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Methoxybenzamide** for ^1H NMR or 20-30 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, aiming for a sharp, symmetrical solvent peak.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Acquisition Time: Approximately 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak as a reference (DMSO- d_6 : $\delta = 2.50$ ppm for ^1H , $\delta = 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - In a clean agate mortar, thoroughly grind 1-2 mg of **4-Methoxybenzamide** to a fine powder.[\[2\]](#)[\[3\]](#)
 - Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.[\[2\]](#)[\[3\]](#)
 - Continue grinding the mixture until a homogeneous, fine powder is obtained.[\[3\]](#)
- Pellet Formation:
 - Transfer a portion of the powder mixture into a pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[\[4\]](#)
- Data Acquisition:

- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
- The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

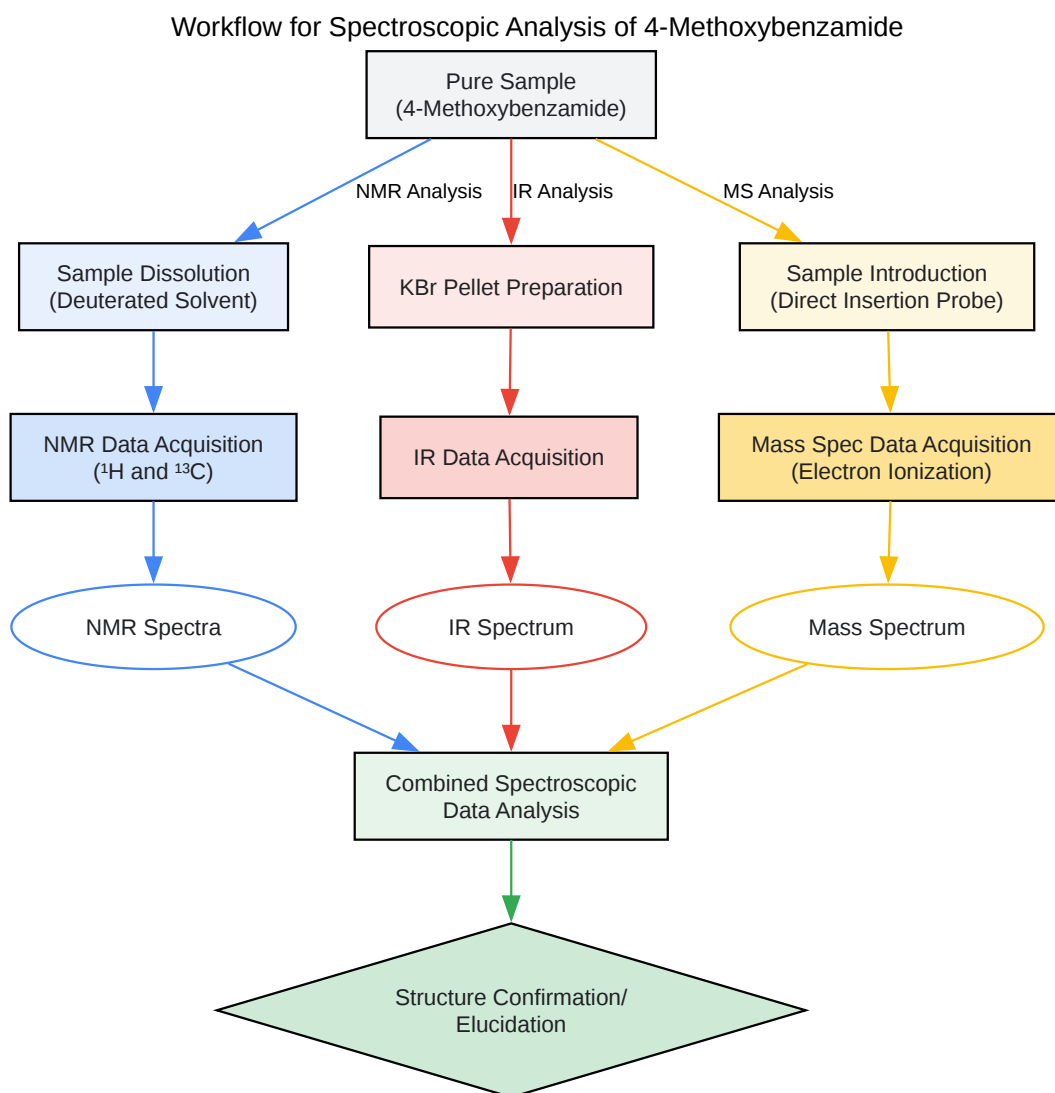
Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - For a solid sample like **4-Methoxybenzamide**, a direct insertion probe is typically used.
 - A small amount of the sample is placed in a capillary tube at the end of the probe.
- Instrumental Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: Standard 70 eV.
 - Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.
 - Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40 to 300.
- Data Acquisition and Analysis:
 - The direct insertion probe is heated, causing the sample to vaporize into the ion source.
 - The vaporized molecules are bombarded with electrons, leading to ionization and fragmentation.

- The resulting ions are separated by the mass analyzer based on their m/z ratio, and their abundance is measured by the detector.
- The resulting mass spectrum displays the relative abundance of each ion fragment.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Spectroscopic Analysis Workflow.

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